4-(Boc-aminomethyl)-1H-pyridin-2-one

Description

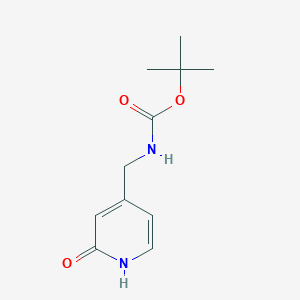

4-(Boc-aminomethyl)-1H-pyridin-2-one (CAS: 943751-74-4) is a heterocyclic compound featuring a pyridin-2-one core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol . The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes, particularly in peptide and medicinal chemistry. Key physicochemical properties include a hydrogen bond donor count of 2, acceptor count of 3, and an XLogP3 value of 0.3, indicating moderate hydrophobicity . The compound is typically stored under dry, room-temperature conditions and is commercially available in purities up to 96% .

Properties

IUPAC Name |

tert-butyl N-[(2-oxo-1H-pyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-12-9(14)6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIJXECSLGAEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Aminomethyl Precursors

A common approach involves first synthesizing 4-aminomethyl-1H-pyridin-2-one, then protecting the amino group with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This method ensures selective protection and high purity of the product.

Stepwise Synthesis via Intermediate Formation

One reported method (adapted from related piperidine analogs due to structural similarity) involves:

- Starting from a suitable 4-substituted pyridin-2-one or a protected precursor.

- Introducing an aminomethyl group via nucleophilic substitution or reductive amination.

- Protecting the amino group with Boc2O in the presence of a base such as triethylamine.

- Purification by crystallization or chromatography to achieve high purity.

Catalytic Hydrogenation and Debenzylation

In cases where benzyl-protected intermediates are used, catalytic hydrogenation with palladium on carbon under hydrogen atmosphere is employed to remove the benzyl group, yielding the free amine, which is then Boc-protected.

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | N-Benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, methanol, reflux 2h | Formation of intermediate formyl or hydrazide derivatives | Moderate yield (~43%) |

| 2 | Reaction with tert-butyl carbamate (Boc2O), toluene, 80-110°C, removal of methanol by evaporation | Boc protection of amino group | Yield ~81% |

| 3 | Catalytic hydrogenation with 5-10% Pd/C in methanol under H2 (0.8-1.0 MPa), 60-80°C for 4-8h | Debenzylation to yield Boc-protected amine | Yield ~88-91%, purity >99% by GC |

Notes: The process involves careful control of reaction temperature, pressure, and purification steps such as crystallization from n-heptane to obtain a white solid with melting point around 161-163 °C.

This method emphasizes industrial feasibility with high yield and purity:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-Piperidinecarboxamide, distilled water, triethylamine, di-tert-butyl dicarbonate, room temperature, 8-10h | Boc protection forming 1-boc-4-piperidyl urea intermediate | Yield ~75%, purity >95% |

| 2 | Sodium hydroxide solution, bromine addition below 25°C, reflux 3-5h, acidification with dilute HCl, extraction with chloroform | Conversion to 1-boc-4-aminopiperidine via bromination and substitution | Yield ~90%, purity >98% |

This method is notable for:

- Using readily available raw materials.

- Mild reaction conditions.

- High selectivity and product stability.

- Suitability for scale-up and industrial production.

The final products are characterized by:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR confirm the chemical structure and Boc protection.

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Purity levels are typically above 98-99%.

- Melting Point (mp): Consistent melting points (e.g., 161-163 °C for Boc-protected piperidine analogs) indicate product consistency.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Method 1 (Patent CN107805218B) | N-Benzyl-4-piperidone | Trimethyl orthoformate, Boc2O, Pd/C hydrogenation | Reflux, 60-80°C, H2 pressure 0.8-1.0 MPa | 81-91 | >99 (GC) | Multi-step, moderate complexity |

| Method 2 (Patent CN104628627A) | 4-Piperidinecarboxamide | Boc2O, NaOH, Br2 | Room temp, reflux, acidification | 75-90 | >95 (HPLC) | Industrially feasible, high selectivity |

- The Boc protection step is critical for stabilizing the amino group and facilitating downstream synthetic transformations.

- Catalytic hydrogenation is an effective method for debenzylation but requires careful control of reaction parameters.

- The use of triethylamine as a base and acetone or toluene as solvents is common to optimize reaction rates and product crystallization.

- The methods described have been validated for scale-up, showing good reproducibility and cost-effectiveness.

- Purity and stability of the final product meet pharmaceutical intermediate standards, making these methods suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-aminomethyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

Oxidation: The pyridinone core can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The Boc-protected aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridinone core would yield N-oxides, while reduction could yield various reduced derivatives of the original compound.

Scientific Research Applications

4-(Boc-aminomethyl)-1H-pyridin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Boc-aminomethyl)-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various molecular targets.

Comparison with Similar Compounds

Table 1: Key Parameters of 4-(Boc-aminomethyl)-1H-pyridin-2-one and Analogues

Key Observations:

- Substituent Effects: The Boc-aminomethyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, bromo) in derivatives, which exhibit higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C). These substituents enhance thermal stability but reduce solubility .

- Chirality : Unlike the chiral 1H-pyridin-2-one in (melting point: 144°C), the Boc derivative lacks reported stereogenic centers, simplifying synthesis but limiting applications in enantioselective catalysis .

- Protective Groups : Compared to the silyl-protected hydroxymethyl analogue in , the Boc group offers acid-labile protection, whereas silyl ethers require fluoride-based deprotection. This distinction impacts reaction compatibility in multi-step syntheses .

Key Findings:

- Boc Group Utility: The Boc-aminomethyl group in this compound is critical for temporary amine protection, enabling its use in multi-step API syntheses. For example, similar Boc-protected intermediates are deprotected to yield active amines in PI3K inhibitors () .

- Synthetic Flexibility : The pyridin-2-one core allows regioselective modifications, as seen in ’s chiral derivatives and ’s cyclopropylmethyl analogues, which exploit ring strain for conformational control .

Research and Industrial Relevance

- Medicinal Chemistry : Pyridin-2-one derivatives are pivotal in drug discovery, exemplified by the PI3K inhibitor in , which avoids bleeding side effects via tailored substituents .

- Material Science : Silyl-protected derivatives () highlight the role of protective groups in stabilizing sensitive intermediates during polymer synthesis .

- Regulatory Considerations : Compounds like 5-(4-chlorophenyl)-1H-pyridin-2-one () require stringent safety protocols (GHS hazard codes: H302, H315), underscoring the need for careful handling of reactive pyridin-2-one derivatives .

Biological Activity

4-(Boc-aminomethyl)-1H-pyridin-2-one, with the chemical formula C₁₂H₁₈N₂O₂ and a molecular weight of approximately 224.26 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its antimicrobial properties. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridinone core with a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl group at the 4-position. This unique structure contributes to its reactivity and biological activity. The Boc group can be deprotected under acidic conditions, allowing the free amine to interact with various biological targets.

This compound exhibits notable antimicrobial activity by disrupting bacterial membranes. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death. The mechanism of action suggests that the compound could serve as a potential candidate for the development of new antimicrobial agents.

Antimicrobial Properties

Recent studies have demonstrated that this compound shows significant activity against various bacterial strains. The compound's ability to compromise membrane integrity makes it effective in combating infections caused by resistant bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the pyridinone core and subsequent Boc protection. The versatility of this compound allows for the generation of various functionalized derivatives that can enhance its biological activity.

Table 2: Synthetic Pathways for this compound

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Pyridinone | Condensation | Acetic anhydride, amines |

| Boc Protection | Protection Reaction | Boc anhydride |

| Deprotection | Hydrolysis | Acidic conditions |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several synthesized derivatives of this compound against multi-drug resistant bacteria. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting potential pathways for drug development .

Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship (SAR) of compounds related to this compound. Variations in substituents on the pyridine ring significantly influence biological activity and selectivity towards specific bacterial strains .

Table 3: Structure-Activity Relationship Insights

| Compound | Substituent | Activity Profile |

|---|---|---|

| 4-(Aminomethyl)pyridin-2(1H)-one | No Boc protection | Higher reactivity |

| 4-Pyridinemethanamine | No keto functionality | Different reactivity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.